(S)-Azetidin-2-yl-acetic acid methyl ester hydrochloride
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Overview
Description
(S)-Azetidin-2-yl-acetic acid methyl ester hydrochloride is a chiral compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Azetidin-2-yl-acetic acid methyl ester hydrochloride typically involves the esterification of the corresponding amino acid. One common method is the reaction of (S)-Azetidin-2-yl-acetic acid with methanol in the presence of trimethylchlorosilane. This reaction is carried out at room temperature and results in the formation of the methyl ester hydrochloride .
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and pressure. The use of catalysts like trimethylchlorosilane ensures high yields and purity of the product .
Types of Reactions:
Esterification: The compound can undergo esterification reactions to form various esters.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Esterification: Methanol and trimethylchlorosilane at room temperature.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products:
Hydrolysis: Carboxylic acid and methanol.
Substitution: Substituted azetidine derivatives.
Scientific Research Applications
(S)-Azetidin-2-yl-acetic acid methyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in polymer synthesis.
Mechanism of Action
The mechanism of action of (S)-Azetidin-2-yl-acetic acid methyl ester hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, leading to modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
®-Azetidin-2-yl-acetic acid methyl ester hydrochloride: The enantiomer of the compound, which may have different biological activities.
Azetidine-2-carboxylic acid methyl ester:
Uniqueness: (S)-Azetidin-2-yl-acetic acid methyl ester hydrochloride is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer and other similar compounds. Its ability to participate in a variety of chemical reactions makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-[(2S)-azetidin-2-yl]acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c1-9-6(8)4-5-2-3-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHALBOKRYOGHOA-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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